

An In-Depth Technical Guide to m-Anisidine: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: ***m-Anisidine***

Cat. No.: ***B1676023***

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of **m-Anisidine** (3-Methoxyaniline), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. The document delves into its fundamental molecular structure, physicochemical and spectroscopic properties, and key reactivity. Furthermore, it details a standard laboratory synthesis protocol, explores its wide-ranging applications as a building block in pharmaceuticals and dyes, and outlines critical safety and handling procedures. The guide is structured to deliver not only factual data but also expert insights into the practical application and chemical rationale behind its use.

Identification and Molecular Structure

m-Anisidine is an organic aromatic amine that holds significant importance as a precursor in various synthetic processes.^[1] Its structure is characterized by a benzene ring substituted with an amino (-NH₂) group and a methoxy (-OCH₃) group at the meta (1,3) positions.^[1]

Nomenclature and Identifiers

- IUPAC Name: 3-Methoxyaniline^{[2][3]}
- Common Synonyms: **m-Anisidine**, 3-Aminoanisole, 1-Amino-3-methoxybenzene, m-Methoxyaniline^{[1][4][5]}
- CAS Number: 536-90-3^{[1][2][6]}

- Molecular Formula: C₇H₉NO[1][2][6]
- Molecular Weight: 123.15 g/mol [6][7]
- InChI Key: NCBZRJODKRCREW-UHFFFAOYSA-N[1][3][8]

Molecular Structure

The presence of both the amino and methoxy groups on the aromatic ring significantly influences the molecule's electronic properties and reactivity. Both are considered electron-donating groups, which activate the benzene ring towards electrophilic aromatic substitution.[1] This dual activation makes **m-Anisidine** a versatile nucleophile and a valuable starting material in organic synthesis.[9]

Caption: 2D molecular structure of **m-Anisidine** (3-Methoxyaniline).

Physicochemical and Spectroscopic Properties

m-Anisidine is typically a pale yellow to brown or dark red oily liquid at room temperature, which may darken upon exposure to air and light.[1][2][8][10] It possesses a characteristic fishy or amine-like odor.[1][8]

Physical Properties

The key physical properties of **m-Anisidine** are summarized in the table below. This data is critical for determining appropriate storage conditions, solvent selection, and purification techniques such as distillation.

Property	Value	Source(s)
Appearance	Pale yellow to brown/dark red oily liquid	[1][2][8]
Melting Point	-1 to < 0 °C (30 to 32 °F)	[2][4][8][10]
Boiling Point	251 °C (484 °F) at 760 mmHg	[2][4][8][10]
Density	1.096 g/mL at 20-25 °C	[2][4][8]
Solubility	Slightly soluble in water (<0.1-2.05 g/100 mL); Soluble in ethanol, ether, benzene, acetone, and dilute acids.	[1][2][8][9][10][11]
pKa	4.23 at 25 °C	[1][11]
Refractive Index (n ²⁰ /D)	~1.581	[8][11][12]
Flash Point	>112 °C (>230 °F)	[2][8][11]
Autoignition Temperature	515 °C (959 °F)	[1][2]

Spectroscopic Profile

Spectroscopic analysis is essential for structure elucidation and purity assessment. The expected spectral characteristics for **m-Anisidine** are:

- ¹H NMR: The proton NMR spectrum will show a complex multiplet pattern for the four aromatic protons. A sharp singlet corresponding to the three methoxy (-OCH₃) protons would appear around 3.8 ppm, and a broad singlet for the two amine (-NH₂) protons would also be present, with its chemical shift being solvent-dependent.
- ¹³C NMR: The carbon NMR spectrum is expected to display seven distinct signals: one for the methyl carbon of the methoxy group (around 55 ppm) and six signals for the aromatic carbons, with the carbon atoms directly bonded to the oxygen and nitrogen atoms showing characteristic shifts.[13]
- IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands. Strong N-H stretching bands for the primary amine will appear in the 3300-3500 cm⁻¹ region. C-H

stretching bands for the aromatic ring will be seen just above 3000 cm^{-1} , while C-O stretching for the aryl ether will be present around $1200\text{-}1250\text{ cm}^{-1}$.

- **Mass Spectrometry:** The mass spectrum will show a molecular ion peak (M^+) at an m/z corresponding to its molecular weight of approximately 123.15.

Chemical Properties and Reactivity

Influence of Functional Groups

The reactivity of **m-Anisidine** is dominated by the interplay between the amino and methoxy groups. Both are ortho-, para-directing activators for electrophilic substitution. This electronic configuration enhances the nucleophilicity of the aromatic ring, making it susceptible to reactions like halogenation and nitration.^[1] The amino group itself is a strong nucleophile, readily participating in reactions such as acylation and alkylation.^[9]

Key Reactions for Synthetic Applications

- **Diazotization:** The primary amino group can be converted into a diazonium salt using nitrous acid (generated *in situ* from NaNO_2 and a strong acid).^[9] This diazonium intermediate is highly versatile and can be subsequently converted into a wide array of functional groups (e.g., -OH, -CN, -X), making it a cornerstone reaction in the synthesis of dyes and other complex molecules.^[9]
- **Acylation:** The nucleophilic amino group reacts readily with acylating agents like acetic anhydride to form the corresponding amide.^[9] This reaction is often used as a protecting strategy for the amino group to moderate its reactivity during other transformations on the aromatic ring.

Incompatibilities

m-Anisidine is incompatible with strong oxidizing agents (e.g., nitrates, peroxides, chlorates), as contact may lead to fire or explosions.^{[1][11]} It should also be kept away from strong acids, acid chlorides, acid anhydrides, and chloroformates.^{[1][8][10][11]}

Synthesis and Purification

The most common and industrially relevant synthesis of **m-Anisidine** involves the reduction of 3-nitroanisole.[1][14] This precursor is typically prepared by the methylation of 3-nitrophenol.[8][15]

Primary Synthetic Pathway: Reduction of 3-Nitroanisole

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **m-Anisidine**.

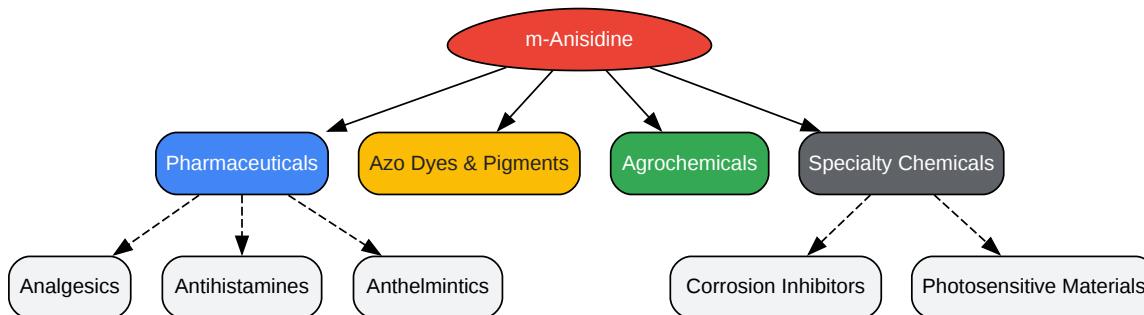
Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established chemical literature for the reduction of a nitroarene using iron filings.[8][14][15]

Causality Statement: Iron metal in the presence of an acid like HCl is a classic, cost-effective, and efficient reagent for the reduction of aromatic nitro groups. The reaction proceeds via single electron transfers from the iron surface to the nitro group, which is progressively reduced to the amine. Methanol serves as a solvent to facilitate the reaction.

Methodology:

- **Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitroanisole (0.23 mol), methanol (110 ml), and concentrated hydrochloric acid (7.5 ml).[8][14][15]
- **Heating:** Heat the mixture to a gentle boil with continuous stirring.[8][14][15]
- **Addition of Reducing Agent:** Add iron filings (0.75 gram-atom) in small portions over a period of one hour to control the exothermic reaction.[8][14][15]
- **Reflux:** After the addition is complete, continue to stir the mixture under reflux for an additional 5 hours to ensure the reaction goes to completion.[8][14][15]


- Work-up (Quenching & Neutralization): Allow the mixture to cool. Make the solution strongly alkaline by carefully adding a concentrated sodium hydroxide solution. This step neutralizes the acid and precipitates iron hydroxides, liberating the free amine.[8][14][15]
- Purification (Distillation & Extraction): The product is isolated via steam distillation. The initial distillate containing methanol is collected separately. The subsequent aqueous distillate containing **m-Anisidine** is extracted with a suitable organic solvent (e.g., diethyl ether).[8][14][15]
- Final Isolation: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed by distillation. The final product is purified by vacuum distillation, collecting the fraction at approximately 125 °C / 13 mmHg.[8][14]

Purification Methods

Impurities may include unreacted 3-nitroanisole or the ortho-isomer. Steam distillation is an effective method for removing the more volatile o-isomer.[1][8] Fractional distillation under reduced pressure is crucial for obtaining high-purity **m-Anisidine**.[8]

Applications in Research and Drug Development

m-Anisidine's structural motifs are present in a variety of biologically active molecules, making it a valuable building block in medicinal chemistry and drug development.[1][9]

[Click to download full resolution via product page](#)

Caption: Key application pathways originating from **m-Anisidine**.

- Pharmaceutical Intermediate: It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics, antihistamines, and antidepressants.[1][16][17] It is specifically used in the synthesis of N-substituted-3-chloro-2-azetidinones, which have been investigated as potential anthelmintic agents, as well as in the rhodium-catalyzed synthesis of indoles and copper-catalyzed synthesis of benzimidazoles.[8]
- Dye and Pigment Industry: **m-Anisidine** is a fundamental raw material for producing a range of azo dyes used in the textile and pigment industries.[1][9][11][17]
- Corrosion Inhibition: It is an effective corrosion inhibitor, particularly for aluminum, copper, and other metals in acidic environments.[1][11][18][19]
- Agrochemicals and Specialty Chemicals: The compound is also used as an intermediate in the manufacturing of certain agrochemicals and other specialty chemicals.[1][17][19]

Safety, Handling, and Storage

m-Anisidine is classified as a hazardous chemical and must be handled with appropriate precautions.[1]

Hazard Identification

The compound is toxic and poses significant health risks upon exposure.[1][10]

Hazard Type	GHS Statement	Source(s)
Acute Toxicity	H302: Harmful if swallowed. H315: Causes skin irritation.	[20] [21]
Skin/Eye Irritation	H319: Causes serious eye irritation.	[20] [21]
Respiratory Irritation	H335: May cause respiratory irritation.	[20] [21]
Systemic Effects	Can be absorbed through the skin. May cause effects on the blood, leading to methaemoglobin formation. Symptoms include cyanosis, headaches, and dizziness, with a possible delayed onset.	[10] [22]
Environmental Hazard	H410: Very toxic to aquatic life with long lasting effects.	[20] [21] [22]

Handling and Personal Protective Equipment (PPE)

- Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[\[21\]](#)[\[23\]](#)
- Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[22\]](#)
- Avoid contact with skin, eyes, and clothing. If contact occurs, wash the affected area immediately and thoroughly with soap and water.[\[1\]](#)[\[20\]](#)

Storage and Disposal

- Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight, heat, and incompatible materials.[\[1\]](#)[\[21\]](#) Recommended storage temperature is between 2-8°C.[\[8\]](#)[\[11\]](#) Containers should be tightly sealed.[\[1\]](#)[\[23\]](#)

- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[20][22][23]

Conclusion

m-Anisidine is a foundational chemical intermediate whose utility is derived from its distinct molecular structure. The strategic placement of the amino and methoxy groups on the benzene ring imparts a high degree of reactivity and versatility, making it an indispensable building block in the synthesis of a broad spectrum of high-value products, from life-saving pharmaceuticals to vibrant industrial dyes. A thorough understanding of its properties, synthesis, and handling is therefore essential for professionals in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. m-Anisidine - Wikipedia [en.wikipedia.org]
- 3. m-Anisidine, 98% 250 g | Request for Quote | Thermo Scientific Chemicals | [thermofisher.com](#) [thermofisher.com]
- 4. 536-90-3 CAS | m-ANISIDINE | Laboratory Chemicals | Article No. 1389B [lobachemie.com]
- 5. m-anisidine [stenutz.eu]
- 6. scbt.com [scbt.com]
- 7. CAS-536-90-3, m-Anisidine (3-Methoxyaniline, (Anise Alcohol, Anisyl Alcohol) 3-Aminoanisole, 3-Aminophenyl Methyl Ether) for Synthesis Manufacturers, Suppliers & Exporters in India | 011495 [cdhfinechemical.com]
- 8. m-Anisidine | 536-90-3 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. M-ANISIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. m-Anisidine CAS#: 536-90-3 [m.chemicalbook.com]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: m-Anisidine, or 3-Methoxyaniline. 间茴香胺 3-氨基茴香醚 NMR [orgspectroscopyint.blogspot.com]
- 14. prepchem.com [prepchem.com]
- 15. m-Anisidine synthesis - chemicalbook [chemicalbook.com]
- 16. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 17. m-Anisidine Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 18. usbio.net [usbio.net]
- 19. nbinno.com [nbinno.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. lobachemie.com [lobachemie.com]
- 22. ICSC 0375 - m-ANISIDINE [chemicalsafety.ilo.org]
- 23. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to m-Anisidine: Molecular Structure, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676023#molecular-structure-and-formula-of-m-anisidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com